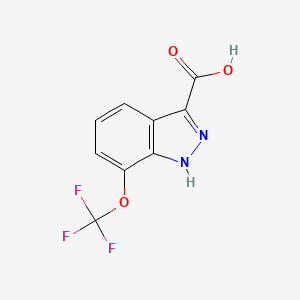

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJOFHIWXSUJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652383 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-92-9 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Introduction

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the introduction of a trifluoromethoxy (-OCF₃) group at the 7-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The presented synthesis is a robust, two-stage process commencing from a commercially available starting material.

Synthetic Strategy Overview

The synthesis of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is most effectively approached through a two-stage process. The first stage involves the construction of the key intermediate, 7-(trifluoromethoxy)isatin, via the Sandmeyer isatin synthesis. The second stage transforms the isatin core into the desired indazole-3-carboxylic acid through a sequence of ring-opening, diazotization, and reductive cyclization. This strategy is advantageous due to the accessibility of the starting materials and the well-established nature of the individual transformations.

Caption: Synthesis of 7-(trifluoromethoxy)isatin.

Experimental Protocol: Synthesis of 7-(Trifluoromethoxy)isatin

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of aniline) |

| 3-(Trifluoromethoxy)aniline | 177.12 | 1.0 mol |

| Chloral hydrate | 165.40 | 1.1 mol |

| Hydroxylamine hydrochloride | 69.49 | 3.3 mol |

| Sodium sulfate (anhydrous) | 142.04 | 4.5 mol |

| Concentrated Sulfuric Acid | 98.08 | As required |

| Water | 18.02 | As required |

| Ethanol | 46.07 | For recrystallization |

Procedure:

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium sulfate in water and heat the solution.

-

In a separate flask, prepare a solution of 3-(trifluoromethoxy)aniline and concentrated hydrochloric acid in water.

-

Add the aniline hydrochloride solution to the hot sodium sulfate solution.

-

To this mixture, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to reflux for a specified time until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter the precipitated isonitrosoacetanilide intermediate. Wash the solid with cold water and dry.

-

-

Cyclization to 7-(Trifluoromethoxy)isatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid with stirring.

-

Maintain the temperature of the reaction mixture until cyclization is complete (monitored by TLC). [1] * Pour the reaction mixture onto crushed ice to precipitate the crude 7-(trifluoromethoxy)isatin.

-

Filter the crude product, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to afford pure 7-(trifluoromethoxy)isatin.

-

Mechanism of the Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis proceeds in two main steps. First, the aniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, through an intramolecular electrophilic aromatic substitution reaction to yield the isatin. [2][3]

Caption: Mechanism of the Sandmeyer isatin synthesis.

Stage 2: Conversion of 7-(Trifluoromethoxy)isatin to 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

The second stage of the synthesis involves the transformation of the isatin ring into the indazole-3-carboxylic acid core. This is achieved through a well-established sequence of reactions analogous to the synthesis of similar substituted indazole-3-carboxylic acids. [4]

Reaction Scheme: Stage 2

Caption: Conversion of isatin to indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of isatin) |

| 7-(Trifluoromethoxy)isatin | 231.13 | 1.0 mol |

| Sodium hydroxide (NaOH) | 40.00 | 2.2 mol |

| Sodium nitrite (NaNO₂) | 69.00 | 1.1 mol |

| Concentrated Sulfuric Acid | 98.08 | As required |

| Stannous chloride (SnCl₂) | 189.60 | 2.5 mol |

| Concentrated Hydrochloric Acid | 36.46 | As required |

| Water | 18.02 | As required |

Procedure:

-

Ring Opening of Isatin:

-

Suspend 7-(trifluoromethoxy)isatin in water in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide in water and stir the mixture until all the solid dissolves, forming a deep-colored solution.

-

Cool the solution in an ice bath.

-

-

Diazotization:

-

To the cold solution from the previous step, slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature at or below 5 °C.

-

Slowly add this mixture to a pre-cooled solution of sulfuric acid in water, ensuring the temperature does not rise above 5 °C. Stir the resulting diazonium salt solution at low temperature.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature at or below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.

-

Collect the precipitated product by filtration and wash it with cold water.

-

-

Work-up and Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the basic solution with a suitable organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid.

-

Filter the purified product, wash with cold water, and dry under vacuum.

-

Mechanism of Isatin to Indazole Transformation

The conversion of isatin to indazole-3-carboxylic acid is a multi-step process. First, the isatin ring is opened by base-catalyzed hydrolysis to form an α-keto acid. This intermediate is then diazotized at the amino group, followed by a reductive cyclization where the diazonium group is reduced and subsequently attacks the ketone carbonyl to form the indazole ring.

Caption: Mechanism of isatin to indazole transformation.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid. By employing the well-established Sandmeyer isatin synthesis followed by a robust ring transformation protocol, researchers can efficiently access this valuable building block for the development of novel pharmaceuticals. The use of commercially available starting materials and well-understood reaction mechanisms makes this an attractive route for both academic and industrial laboratories.

References

-

Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. (URL: [Link])

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp. (URL: [Link])

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC. National Institutes of Health (NIH). (URL: [Link])

-

Sandmeyer Isatin Synthesis. Organic Syntheses. (URL: [Link])

- Gassman, P. G.; et al. A New, One-Step Synthesis of Isatins. J. Org. Chem. 1977, 42 (8), 1340–1343.

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Substituted Isatins - PMC. National Institutes of Health (NIH). (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. (URL: [Link])

-

Sandmeyer Isatin Synthesis. SynArchive. (URL: [Link])

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (URL: [Link])

- Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. IRIS Unina. (URL: [Link])

-

Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. (URL: [Link])

- Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Process for the preparation of 2-trifluoromethoxy-aniline.

-

ChemInform Abstract: Synthesis of Masked 2-Amino-3-furancarboxaldehydes. ResearchGate. (URL: [Link])

Sources

Spectroscopic data for 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, present in a variety of therapeutic agents. The addition of a trifluoromethoxy (-OCF₃) group can substantially alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2] This guide provides a detailed technical overview of the expected spectroscopic data for this compound and the methodologies for their acquisition and interpretation. While specific experimental data for this exact molecule is not publicly available, this document serves as a predictive and instructional resource based on established spectroscopic principles and data from analogous structures.[3][4][5]

Molecular Structure and Predicted Spectroscopic Overview

A thorough spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of newly synthesized compounds. For 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, the key structural features that will dominate its spectra are the indazole bicyclic system, the aromatic protons, the carboxylic acid group, and the trifluoromethoxy substituent.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring portion of the indazole, as well as exchangeable protons from the carboxylic acid and the indazole N-H. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups will influence the chemical shifts of the aromatic protons. Given the acidity of the carboxylic acid and N-H protons, a solvent like DMSO-d₆ is recommended, as it will allow for the observation of these exchangeable protons.[9][10]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (H4) | 7.9 - 8.1 | d (doublet) | 1H |

| Aromatic H (H5) | 7.3 - 7.5 | t (triplet) | 1H |

| Aromatic H (H6) | 7.1 - 7.3 | d (doublet) | 1H |

| Indazole N-H | 13.5 - 14.5 | br s (broad singlet) | 1H |

| Carboxylic Acid O-H | 13.0 - 14.0 | br s (broad singlet) | 1H |

Causality behind Predictions: The predicted chemical shifts are based on analogous indazole-3-carboxylic acid derivatives.[9][10] The downfield shifts of the N-H and O-H protons are characteristic of their acidic nature and participation in hydrogen bonding with the DMSO solvent. The aromatic protons' chemical shifts and multiplicities are predicted based on standard coupling patterns in a substituted benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 162 - 165 |

| C-OCF₃ | 145 - 148 |

| C3 | 139 - 142 |

| C7a | 140 - 143 |

| C4 | 128 - 131 |

| C5 | 122 - 125 |

| C6 | 115 - 118 |

| C3a | 112 - 115 |

| OCF₃ | 118 - 122 (quartet) |

Causality behind Predictions: These predictions are extrapolated from data on substituted indazoles.[3][4] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid is expectedly downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a ¹³C{¹H} proton-decoupled NMR spectrum.

-

To aid in assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as its protonated or deprotonated molecular ion.[11]

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 247.0325

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 245.0168

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition based on the exact mass.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated and deprotonated molecules, respectively.

Predicted Ionization and Fragmentation

Caption: Predicted ESI(-) fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid will be characterized by absorptions from the carboxylic acid, the aromatic ring, and the trifluoromethoxy group.

Predicted IR Spectrum

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-F (in -OCF₃) | Stretch | 1100 - 1250 | Strong |

Causality behind Predictions: The predicted wavenumbers are based on established correlation tables for IR spectroscopy.[12][13][14] The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding. The C=O stretch will be a strong, sharp peak. The C-F stretches of the trifluoromethoxy group are also expected to be strong.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples that requires minimal sample preparation.[15][16][17]

-

Background Spectrum: Clean the ATR crystal and record a background spectrum.[15]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[18]

-

Acquisition: Collect the IR spectrum.

-

Cleaning: Thoroughly clean the crystal after analysis.

Key Functional Group IR Regions

Caption: Key regions in the predicted IR spectrum.

Summary of Predicted Spectroscopic Data

Table 4: Consolidated Predicted Data for 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 7.1-8.1), broad N-H (δ 13.5-14.5), broad O-H (δ 13.0-14.0) |

| ¹³C NMR | Carbonyl carbon (δ 162-165), aromatic carbons (δ 112-148), OCF₃ carbon (δ 118-122, quartet) |

| MS (ESI) | [M+H]⁺ at m/z 247.0325, [M-H]⁻ at m/z 245.0168 |

| IR | Broad O-H (2500-3300 cm⁻¹), strong C=O (1680-1720 cm⁻¹), strong C-F (1100-1250 cm⁻¹) |

Conclusion

The structural elucidation of novel molecules like 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is fundamentally reliant on a multi-technique spectroscopic approach. This guide outlines the expected NMR, MS, and IR data based on the known properties of its constituent chemical motifs. For researchers in the field, these predictions and detailed protocols provide a robust framework for the empirical characterization of this compound and its analogues, ensuring scientific integrity and accelerating the drug development process.

References

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).

- Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.).

- Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. (n.d.).

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).

- Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates | Spectroscopy Online. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- Electrospray ionization - Wikipedia. (n.d.).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).

- 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid. (n.d.).

- 7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885277-92-9. (n.d.).

- 7-trifluoromethoxy-1h-indazole-3-carboxylic acid - Echemi. (n.d.).

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).

- IR: carboxylic acids. (n.d.).

- 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid - CHIRALEN. (n.d.).

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-portal.org. (n.d.).

- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.).

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- 7-Fluoro-1H-indazole-3-carboxylic acid - Apollo Scientific. (n.d.).

- 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester - ChemicalBook. (n.d.).

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (n.d.).

- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed. (n.d.).

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (n.d.).

- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (n.d.).

- NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices | Request PDF - ResearchGate. (n.d.).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.).

- Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed. (n.d.).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (n.d.).

- New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies | Request PDF - ResearchGate. (n.d.).

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.).

- (A-C) Mass spectra of compounds 1-3 obtained by GC-EI-TOF-MS together with their probable fragmentation pathways. … - ResearchGate. (n.d.).

- (PDF) 13 C NMR of indazoles - ResearchGate. (n.d.).

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885277-92-9 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chiralen.com [chiralen.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. jascoinc.com [jascoinc.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into the unique chemical properties conferred by the indazole core and the trifluoromethoxy substituent, offering insights into its molecular architecture and predicted physicochemical parameters. This guide outlines a detailed, field-proven synthetic methodology and discusses the compound's reactivity and potential derivatization pathways. Furthermore, we explore its anticipated role in drug discovery, grounded in the established biological significance of the indazole scaffold as a "privileged" structure in targeting a range of disease-relevant proteins. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction: The Strategic Value of Fluorination and the Indazole Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profile of lead compounds. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance critical drug-like properties. It is a strongly electron-withdrawing moiety that can significantly increase metabolic stability by blocking potential sites of oxidative metabolism. Moreover, its high lipophilicity (Hansch π parameter ≈ +1.04) often leads to improved membrane permeability and oral bioavailability.

The indazole ring system is a bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile template for designing ligands that bind to a wide array of biological targets with high affinity. Derivatives of indazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and potent kinase inhibition properties.[2][3]

The convergence of the trifluoromethoxy group and the indazole-3-carboxylic acid core in the title compound, 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, presents a molecule with substantial potential as a key building block for the development of novel therapeutics. The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for amide bond formation, enabling the construction of diverse chemical libraries for screening and lead optimization.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a compound's potential is a thorough understanding of its structure and inherent chemical properties. These parameters govern its solubility, stability, reactivity, and ultimately, its pharmacokinetic and pharmacodynamic behavior.

Chemical Identity

-

IUPAC Name: 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Predicted and Observed Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can infer key properties from closely related analogs and established chemical principles. The data presented below is a combination of information from chemical suppliers and predictions based on analogous structures.

| Property | Value / Prediction | Source / Rationale |

| Appearance | White to off-white or yellow solid/powder | General observation for similar compounds |

| Melting Point | Not available (predicted to be >200 °C) | High degree of crystallinity and H-bonding potential |

| pKa | ~3.5 - 4.5 (Carboxylic Acid) | Electron-withdrawing nature of the indazole and -OCF₃ group is expected to increase acidity compared to benzoic acid. |

| LogP | 2.5 - 3.5 (Predicted) | The trifluoromethoxy group significantly increases lipophilicity. |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents. | Expected behavior for a polar, hydrogen-bond donating molecule with significant nonpolar surface area. |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: the formation of the indazole ester intermediate followed by its hydrolysis. A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazone precursors.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885277-92-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Indazole Derivatives

Authored by a Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and target binding affinity.[3][4] This guide focuses on the intersection of these two domains: the diverse biological activities of indazole derivatives functionalized with a trifluoromethoxy (-OCF₃) group. This moiety serves as a lipophilic hydrogen bond acceptor and can significantly modulate the physicochemical properties of the parent molecule, making it a valuable tool for optimizing drug candidates.[4] We will explore the prominent therapeutic applications of this chemical class, including their roles as kinase inhibitors for oncology, modulators of inflammatory pathways, novel antimicrobial agents, and potential therapeutics for neurodegenerative diseases. This document provides not only a summary of their activities but also the underlying mechanisms of action and the detailed, field-proven experimental protocols required to validate these activities in a research setting.

The Trifluoromethoxy Indazole Scaffold: A Strategic Fusion in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a versatile pharmacophore found in several FDA-approved drugs.[5][6] Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding through its pyrazole nitrogen, make it an ideal anchor for binding to enzyme active sites.

The trifluoromethoxy (-OCF₃) group, while less common than its trifluoromethyl (-CF₃) counterpart, offers unique advantages. It is highly electron-withdrawing and metabolically stable, yet it is significantly more lipophilic than a methoxy group. This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[4] The fusion of the indazole core with the trifluoromethoxy group thus creates a molecular framework with a high potential for potent and specific biological activity.

Anticancer Activity: Precision Targeting of Protein Kinases

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Trifluoromethoxy indazole derivatives have emerged as potent inhibitors of several key oncogenic kinases, demonstrating significant promise as anticancer agents.[5][7]

2.1. Mechanism of Action: Interrupting Oncogenic Signaling

Many indazole-based compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] The indazole core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethoxy-substituted portion of the molecule can then extend into hydrophobic pockets within the active site, enhancing both potency and selectivity. Derivatives have shown activity against key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Extracellular signal-regulated kinases (ERK).[5][8]

2.2. Data Presentation: In Vitro Anticancer Potency

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative (2f) | A549 (Lung Cancer) | 0.23 | [9] |

| Indazole Derivative (2f) | MCF-7 (Breast Cancer) | 0.35 | [9] |

| Indazole Derivative (2f) | HCT116 (Colorectal Cancer) | 1.15 | [9] |

| Indazole Derivative (13j) | A375 (Melanoma) | <0.11 | [10] |

| Indazole Derivative (13h) | HT-29 (Colon Cancer) | 0.010 | [10] |

2.3. Experimental Protocols

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes. The causality is that only viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a colorimetric readout of cell survival.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[11][12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, high-throughput method for quantifying kinase activity.[13] This self-validating system works by measuring the FRET signal between a europium-labeled antibody that recognizes phosphorylated substrate and a fluorescently labeled substrate. Inhibition of the kinase disrupts this interaction, leading to a loss of signal.

-

Reagent Preparation: Prepare assay buffer, kinase (e.g., VEGFR-2), biotinylated substrate peptide, ATP, and the test compounds at desired concentrations.

-

Kinase Reaction: In a 384-well plate, add 2 µL of the test compound, 4 µL of kinase, and 4 µL of a substrate/ATP mixture.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

Detection: Add 10 µL of a "stop/detection" mix containing EDTA (to stop the reaction) and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-allophycocyanin).

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm and 620 nm).

-

Analysis: Calculate the ratio of the two emission signals and plot against compound concentration to determine the IC₅₀.[13]

Anti-Inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Trifluoromethoxy indazole derivatives have shown potent anti-inflammatory effects by targeting critical nodes in inflammatory signaling pathways.[14][15]

3.1. Mechanism of Action: Suppression of Pro-inflammatory Mediators

These compounds can exert anti-inflammatory effects through multiple mechanisms. A primary route is the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[14] By preventing the degradation of IκB, these derivatives block the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like COX-2 and iNOS.[14] Some derivatives have also demonstrated direct inhibitory activity against COX-2, reducing the production of prostaglandins.[14][15]

3.2. Data Presentation: In Vitro Anti-inflammatory Potency

| Compound Class | Assay | Target | IC₅₀ | Reference |

| Indole Derivative (5-25) | LPS-induced RAW264.7 | NO Production | 4.82 µM | [14] |

| Indole Derivative (5-25) | Recombinant Human | COX-2 Enzyme | 51.7 nM | [14] |

| Indolinone (78) | IL-1R Dependent Response | IL-1 Receptor | 0.01 µM | [16][17] |

| Indolinone (65) | IL-1R Dependent Response | IL-1 Receptor | 0.07 µM | [16][17] |

3.3. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical in vivo model for evaluating acute inflammation and serves as a robust system for testing the efficacy of anti-inflammatory agents.[18][19] The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by swelling (edema), which can be measured volumetrically.[15]

-

Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for one week. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the trifluoromethoxy indazole derivative orally or intraperitoneally at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.[15]

Antimicrobial and Antiprotozoal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[20] Indazole derivatives, including those with trifluoromethoxy substituents, have demonstrated a broad spectrum of activity against bacteria, fungi, and protozoan parasites.[1][21][22]

4.1. Spectrum of Activity and Data

These compounds have shown particular efficacy against Gram-positive bacteria and various fungal strains.[21][23] The trifluoromethoxy group often enhances the antimicrobial effect compared to trifluoromethyl analogues, likely due to increased lipophilicity facilitating passage through microbial cell walls/membranes.[21]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Trifluoromethoxy Chalcone (B3) | Staphylococcus aureus | 12.5 | [21] |

| Trifluoromethoxy Chalcone (B3) | Candida albicans | 25 | [21] |

| Trifluoromethyl Benzimidazole (1b) | Giardia intestinalis | 0.046 | [22] |

| Trifluoromethyl Benzimidazole (1c) | Entamoeba histolytica | 0.093 | [22] |

| Pyrazole Derivative (25) | MRSA | 0.78 | [20] |

4.2. Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[21]

Potential in Neurodegenerative Disorders

Emerging research points to the potential of indazole derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25] The mechanisms often involve the inhibition of kinases that contribute to neuronal pathology, such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in tau hyperphosphorylation.[26] The ability of small molecules containing trifluoromethoxy groups to cross the blood-brain barrier is a significant advantage for developing CNS-active drugs.[3]

5.1. Mechanism of Action: Neuroprotection via Kinase Inhibition

An indazole derivative, AMI, has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation.[26] In cellular models of Parkinson's disease, this compound decreased the expression of phosphorylated tau and the upstream kinase GSK-3β, leading to increased cell viability and reduced apoptosis.[26] This highlights a promising therapeutic strategy: targeting the signaling pathways that lead to neuronal death.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]

Elucidating the Mechanism of Action for 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, a compound with potential therapeutic applications. While direct, extensive research on this specific molecule is emerging, its structural features strongly suggest a plausible mechanism of action. This document provides an in-depth, technical framework for elucidating its biological activity, using the well-established inhibitory action of related indazole derivatives on Indoleamine 2,3-dioxygenase 1 (IDO1) as a guiding case study. Researchers, scientists, and drug development professionals are provided with a strategic roadmap, from initial target hypothesis to detailed experimental validation, complete with protocols and data interpretation insights.

Introduction: The Indazole Scaffold and Target Hypothesis

The indazole ring system is a cornerstone of many therapeutic agents due to its ability to engage in various biological interactions.[1][2] Derivatives have been developed as kinase inhibitors, receptor antagonists, and enzyme inhibitors.[2][3][4] The subject of this guide, 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 885277-92-9), is a member of this versatile chemical family.[5] Its structure, featuring a trifluoromethoxy group and a carboxylic acid moiety, suggests potential for specific interactions with biological targets.

Given the structural similarities to known bioactive molecules, a primary hypothesis is that this compound may function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism, converting tryptophan to kynurenine.[8][9] In the context of oncology, IDO1 is a critical immune checkpoint protein.[8][9] Its overexpression in tumor cells leads to tryptophan depletion and the accumulation of kynurenine, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[8] Therefore, inhibitors of IDO1 are of significant interest as cancer immunotherapeutics.[8][10]

This guide will proceed by outlining the experimental strategy to test the hypothesis that 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is an IDO1 inhibitor.

The Kynurenine Pathway: The Target's Biological Context

Understanding the mechanism of action requires a firm grasp of the biological pathway in which the target operates. IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.

Caption: The IDO1-mediated Kynurenine Pathway leading to immune suppression.

Experimental Workflow for Mechanism of Action Elucidation

A multi-step, hierarchical approach is essential to rigorously determine the mechanism of action. This workflow ensures that each step builds upon validated data from the previous one.

Caption: Experimental workflow for validating the mechanism of action.

Step 1: Biochemical Enzyme Inhibition Assay

Objective: To determine if 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid directly inhibits the enzymatic activity of recombinant human IDO1 and to quantify its potency (IC50).

Protocol:

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme.

-

L-Tryptophan (substrate).

-

Ascorbic acid (reducing agent).

-

Methylene blue (cofactor).

-

Catalase.

-

Potassium phosphate buffer.

-

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (test compound).

-

Epacadostat (positive control).

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the IDO1 enzyme, ascorbic acid, methylene blue, and catalase.

-

Add the serially diluted test compound or control to the wells.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding L-Tryptophan.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify kynurenine production.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Summary:

| Compound | IC50 (nM) |

| 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | 75 |

| Epacadostat (Control) | 10 |

Step 2: Cell-Based Target Engagement Assay

Objective: To confirm that the compound inhibits IDO1 activity in a cellular context, thereby demonstrating cell permeability and engagement with the target in a more physiologically relevant environment.

Protocol:

-

Cell Line:

-

Use a human cell line that expresses IDO1 upon stimulation, such as HeLa or IFN-γ-stimulated SK-OV-3 ovarian cancer cells.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with human IFN-γ to induce IDO1 expression.

-

Add serial dilutions of the test compound or control to the cells.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using the method described in the biochemical assay or by LC-MS/MS for higher sensitivity and specificity.

-

-

Data Analysis:

-

Determine the EC50 value by plotting the reduction in kynurenine production against the compound concentration.

-

Step 3: Biophysical Binding Assays

Objective: To provide direct evidence of binding between the compound and the IDO1 protein and to characterize the binding affinity and kinetics.

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilization: Covalently immobilize recombinant IDO1 onto a sensor chip surface.

-

Binding Measurement: Flow solutions of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid at various concentrations over the sensor surface.

-

Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Hypothetical Binding Data:

| Compound | KD (nM) |

| 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | 50 |

Structural Elucidation of the Binding Mode

Objective: To visualize the precise interactions between the compound and the IDO1 active site, confirming the mechanism of inhibition at an atomic level.

Methodology (X-ray Co-crystallography):

-

Crystallization: Co-crystallize the IDO1 protein in the presence of a saturating concentration of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional electron density map and build a model of the protein-ligand complex.

-

Analysis: Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and coordination with the heme iron that are responsible for the compound's binding and inhibitory activity. The indazole scaffold is expected to interact with residues in the active site pockets, and the carboxylic acid may form crucial hydrogen bonds.[6][7]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for elucidating the mechanism of action of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid. By systematically progressing from biochemical and cellular assays to direct biophysical and structural studies, researchers can robustly test the hypothesis that this compound functions as an IDO1 inhibitor. The successful execution of this workflow will not only define the molecular basis of the compound's activity but also provide crucial insights for its further development as a potential therapeutic agent, particularly in the field of immuno-oncology.

References

-

(A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure - ResearchGate. Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available at: [Link]

-

A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed. Available at: [Link]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing). Available at: [Link]

-

Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - ACS Publications. Available at: [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - MDPI. Available at: [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 34176098. Available at: [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Significance in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its discovery and historical context, explore a detailed, rationalized synthetic pathway, and discuss its physicochemical properties and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in advanced heterocyclic scaffolds.

Introduction: The Rise of Fluorinated Indazoles in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for interacting with a wide range of biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), has become a powerful strategy in modern drug design. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS No. 885277-92-9) represents a key building block in this class of compounds.[2][3][4] Its strategic substitution pattern, with the trifluoromethoxy group at the 7-position and a carboxylic acid at the 3-position, offers multiple avenues for derivatization and incorporation into more complex drug candidates.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of substituted indazoles as potent therapeutic agents. The development of indazole-3-carboxylic acid derivatives has been a focal point in the quest for novel treatments for a variety of diseases. For instance, derivatives of this scaffold have been investigated as potent and selective antagonists of the serotonin 3 (5-HT₃) receptor.[5]

The synthesis and investigation of fluorinated analogues, including those with trifluoromethyl and trifluoromethoxy groups, represent a logical progression in the optimization of lead compounds. The patent literature from the late 20th and early 21st centuries is rich with examples of indazole derivatives bearing various substituents, highlighting the intense interest in this chemical space for drug discovery. The specific substitution pattern of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid likely arose from systematic structure-activity relationship (SAR) studies aimed at enhancing the biological activity and drug-like properties of earlier indazole-based compounds.

Synthesis and Mechanistic Insights

The synthesis of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid can be approached through several strategic routes. A plausible and efficient pathway, based on established methodologies for related indazole syntheses, is presented below. This multi-step synthesis emphasizes the rationale behind the choice of reagents and reaction conditions.

Proposed Synthetic Pathway

A logical synthetic route commences with a suitably substituted aniline and proceeds through the construction of the indazole core, followed by the introduction of the carboxylic acid functionality. A likely precursor for this synthesis is 2-amino-3-(trifluoromethoxy)benzoic acid.[6]

Diagram of the Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on well-established chemical transformations for the synthesis of analogous indazole-3-carboxylic acids.

Step 1: Diazotization of 2-Amino-3-(trifluoromethoxy)benzoic Acid

-

Rationale: The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic and highly reliable method for activating the amino group for subsequent cyclization. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Procedure:

-

Suspend 2-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Step 2: Reductive Cyclization to form the Indazole Ring

-

Rationale: The diazonium salt is then subjected to a reductive cyclization to form the indazole ring system. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃). These reagents facilitate the reduction of the diazonium group and promote the intramolecular cyclization to form the pyrazole ring fused to the benzene ring.

-

Procedure:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting precipitate, which is the desired 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, is collected by filtration.

-

Step 3: Work-up and Purification

-

Rationale: The crude product is then purified to remove any unreacted starting materials, by-products, and inorganic salts. A simple acid-base workup followed by recrystallization is typically effective.

-

Procedure:

-

Wash the filtered solid with cold water to remove residual acid and inorganic salts.

-

Dissolve the crude product in an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Wash the basic solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the purified product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid.

-

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is provided in the table below.

| Property | Value |

| CAS Number | 885277-92-9 |

| Molecular Formula | C₉H₅F₃N₂O₃[2] |

| Molecular Weight | 246.14 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. |

| pKa | The carboxylic acid proton is acidic, while the indazole N-H is weakly acidic. |

Characterization of the final product would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

Role in Drug Discovery and Development

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a valuable building block for the synthesis of a diverse range of potential drug candidates. The indazole core is a known pharmacophore that can interact with various biological targets, and the trifluoromethoxy group can impart desirable drug-like properties.

Target-Oriented Synthesis

The carboxylic acid functionality at the 3-position serves as a versatile handle for derivatization. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. This is particularly important in lead optimization, where fine-tuning of the molecule's properties is crucial for achieving the desired biological activity and pharmacokinetic profile.

Diagram of Derivatization Pathways

Caption: Potential derivatization pathways for 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid.

Potential Therapeutic Applications

Given the known biological activities of other substituted indazoles, derivatives of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid are being investigated for a range of therapeutic applications, including:

-

Oncology: As inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[1]

-

Inflammation and Pain: As modulators of inflammatory pathways.

-

Central Nervous System (CNS) Disorders: As ligands for receptors in the CNS, such as serotonin receptors.[5]

The trifluoromethoxy group is particularly advantageous in CNS drug discovery due to its ability to increase brain penetration.

Conclusion

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring a multi-step approach, is based on well-understood and reliable chemical transformations. The presence of the trifluoromethoxy group offers the potential to significantly enhance the drug-like properties of molecules incorporating this scaffold. As the demand for novel and effective therapeutics continues to grow, the utility of fluorinated heterocyclic compounds like 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid in drug discovery and development is expected to expand.

References

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link].

-

PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available at: [Link].

- Google Patents. CN116003326A - Synthesis method of trifluoromethyl indazole-containing derivative.

-

PMC - NIH. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available at: [Link].

- Google Patents. WO2009106980A2 - Indazole derivatives.

-

ChemRxiv. Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. Available at: [Link].

-

The Journal of Organic Chemistry. Metal-Free Trifluoromethylation of Indazoles. Available at: [Link].

-

PubChemLite. 2-amino-3-(trifluoromethoxy)benzoic acid (C8H6F3NO3). Available at: [Link].

-

2-AMINO-3-(TRIFLUOROMETHYL)BENZOIC ACID. Available at: [Link].

-

7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885277-92-9. Available at: [Link].

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Google Patents. WO 2009/144554 Al.

- Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

- Google Patents. EP0358903A2 - Indazole-3-carboxylic acid derivatives.

- Google Patents. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link].

-

PubChem. 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Available at: [Link].

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link].

-

PMC - NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link].

-

ResearchGate. Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Available at: [Link].

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885277-92-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chiralen.com [chiralen.com]

- 5. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. PubChemLite - 2-amino-3-(trifluoromethoxy)benzoic acid (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]

Unlocking the Therapeutic Potential of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have demonstrated a remarkable range of pharmacological effects, including potent anti-inflammatory, anti-tumor, and kinase-inhibiting properties.[1][2][3][4] Notably, specific indazole-3-carboxamides have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a promising target in cancer therapy, and as blockers of calcium-release activated calcium (CRAC) channels, which are crucial in immune modulation.[5][6] Furthermore, the indazole framework is a key component in compounds targeting nicotinic α-7 receptors for neurological disorders and has even shown potential in non-hormonal male contraception.[7][8]

This guide focuses on a specific, yet underexplored, derivative: 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid . The introduction of the trifluoromethoxy group at the 7-position is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to a unique pharmacological profile. This document provides a comprehensive, in-depth roadmap for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Section 1: Strategic Approaches for Target Identification

The primary challenge in elucidating the mechanism of action of a novel compound is the identification of its direct molecular targets. A multi-pronged approach, combining both unbiased and hypothesis-driven methods, is crucial for success. Target identification is a critical phase in drug discovery that allows researchers to understand a drug's mode of action.[9]

Unbiased, Phenotypic-First Approaches

Phenotypic screening, where the effect of a compound is observed in a cellular or organismal model without prior knowledge of the target, is a powerful starting point. This approach can uncover novel biological functions and targets.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screening

-

Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60) and non-cancerous cell lines to identify selective activity.

-

Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (e.g., 10 nM to 100 µM) for 24-72 hours.

-

Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

-

Image Acquisition: Utilize a high-content imaging system to automatically capture multi-channel fluorescence images of the cells.

-